molecular formula C26H43NO4 B14224299 L-Tyrosine, N-(1-oxoheptadecyl)- CAS No. 823817-13-6

L-Tyrosine, N-(1-oxoheptadecyl)-

Cat. No.: B14224299
CAS No.: 823817-13-6
M. Wt: 433.6 g/mol
InChI Key: YNIQYWJNHPOCLE-DEOSSOPVSA-N
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Description

L-Tyrosine, N-(1-oxoheptadecyl)- is a derivative of L-Tyrosine, an aromatic, polar, non-essential amino acid This compound is characterized by the presence of a long-chain fatty acid (heptadecanoic acid) attached to the amino group of L-Tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine, N-(1-oxoheptadecyl)- typically involves the following steps:

    Activation of Heptadecanoic Acid: Heptadecanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Coupling Reaction: The activated heptadecanoic acid is then coupled with L-Tyrosine in an organic solvent such as dichloromethane under mild conditions to form L-Tyrosine, N-(1-oxoheptadecyl)-.

Industrial Production Methods

Industrial production of this compound may involve enzymatic catalysis to enhance specificity and yield. Microbial fermentation and enzymatic catalysis are preferred due to their environmentally friendly nature and high enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, N-(1-oxoheptadecyl)- undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of L-Tyrosine can be oxidized to form quinones.

    Reduction: The carbonyl group in the heptadecanoic acid moiety can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

L-Tyrosine is a non-essential amino acid with a variety of applications, ranging from pharmaceutical research to potential treatments for certain medical conditions.

Pharmaceutical and Chemical Research

  • Peptide Synthesis Boc-O-tert-butyl-L-tyrosine, a tyrosine derivative, is used as a protective group in peptide synthesis, enabling selective reactions without affecting the amino acid's functionality. This is especially useful in pharmaceutical development where precise modifications are essential .
  • Drug Development Tyrosine derivatives can modify drug candidates to enhance their stability and bioavailability. They can be used to create prodrugs that improve therapeutic efficacy, particularly in cancer treatments .
  • Bioconjugation Tyrosine compounds are useful in bioconjugation processes, which help attach biomolecules to surfaces or other molecules. This is crucial for creating targeted drug delivery systems and diagnostic tools .
  • Neuroscience Research Tyrosine derivatives can be used in studies investigating neurotransmitter pathways, which may help in the development of treatments for neurological disorders .
  • Synthesis of Bioactive Compounds L-tyrosine and L-DOPA are used in synthetic strategies to create compounds with various physicochemical and biological properties . For example, N-Boc-protected tyrosine is used in the synthesis of tyrosine-based hydroxamic acid .

Medical and Health Applications

  • Stress Reduction Tyrosine (100 mg/kg) may protect humans from some adverse consequences of exposure to cold and hypoxia. It can significantly decrease symptoms, adverse moods, and performance impairments in individuals who exhibit average or greater responses to these environmental conditions .
  • Phenylketonuria (PKU) Management Tyrosine is effective for managing phenylketonuria, an inherited disorder that increases phenylalanine levels in the blood. People with PKU are unable to process phenylalanine, which is needed to make tyrosine. Therefore, they are advised to consume medical foods containing tyrosine and very little phenylalanine to prevent tyrosine deficiency .
  • Narcolepsy Tyrosine might reduce some symptoms of narcolepsy, such as tiredness, based on patient ratings, but it does not seem to improve most symptoms based on clinical assessment .
  • Skin Treatment A topical preparation containing acetyl tyrosine can improve the appearance of sun-aged facial skin, reducing fine and coarse wrinkling, yellowing, roughness, and improving skin tone .
  • Mortality Risk Low plasma levels of phenylalanine and tyrosine are associated with increased short- and long-term mortality in medical inpatients at nutritional risk. High tyrosine levels may also improve response to nutritional support .

Other Potential Uses

  • Alcoholism A combination of D,L-phenylalanine, L-tyrosine, L-glutamine, and L-tryptophan, along with a multivitamin, might help reduce symptoms of withdrawal and decrease stress in individuals with alcoholism .
  • Weight Loss A combination of tyrosine, cayenne, green tea, caffeine, and calcium may slightly reduce body fat mass in overweight people .

Side Effects and Precautions

  • Tyrosine is generally considered safe when taken orally in doses up to 150 mg/kg daily for up to 3 months .
  • Some people may experience side effects such as nausea, headache, fatigue, and heartburn .
  • People with thyroid disorders should avoid tyrosine supplements as it could increase thyroxine levels, potentially worsening hyperthyroidism and Grave's disease .

Mechanism of Action

The mechanism of action of L-Tyrosine, N-(1-oxoheptadecyl)- involves its interaction with cellular proteins and enzymes. The compound can be incorporated into proteins, altering their structure and function. It may also modulate signaling pathways by interacting with specific receptors and enzymes, influencing cellular processes such as inflammation and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosine: The parent compound, an aromatic amino acid.

    L-Dopa: A derivative of L-Tyrosine with an additional hydroxyl group.

    N-Acetyl-L-Tyrosine: A derivative with an acetyl group attached to the amino group.

Uniqueness

L-Tyrosine, N-(1-oxoheptadecyl)- is unique due to the presence of a long-chain fatty acid, which enhances its hydrophobicity and potential applications in various fields. This modification distinguishes it from other derivatives of L-Tyrosine, providing unique properties and applications.

Properties

CAS No.

823817-13-6

Molecular Formula

C26H43NO4

Molecular Weight

433.6 g/mol

IUPAC Name

(2S)-2-(heptadecanoylamino)-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C26H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(29)27-24(26(30)31)21-22-17-19-23(28)20-18-22/h17-20,24,28H,2-16,21H2,1H3,(H,27,29)(H,30,31)/t24-/m0/s1

InChI Key

YNIQYWJNHPOCLE-DEOSSOPVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Origin of Product

United States

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